molecular formula C14H21NO2 B13915577 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol

Cat. No.: B13915577
M. Wt: 235.32 g/mol
InChI Key: NSNFCIRSPAWONY-UHFFFAOYSA-N
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Description

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is a cyclobutane-derived compound featuring a benzyloxy group at the 3-position, a methylamino substituent at the 1-position, and an ethanol moiety at the 2-position of the cyclobutane ring.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[1-(methylamino)-3-phenylmethoxycyclobutyl]ethanol

InChI

InChI=1S/C14H21NO2/c1-15-14(7-8-16)9-13(10-14)17-11-12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3

InChI Key

NSNFCIRSPAWONY-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC(C1)OCC2=CC=CC=C2)CCO

Origin of Product

United States

Preparation Methods

Stepwise Synthesis (Patent CN103242152A)

This method involves a five-step sequence starting from inexpensive and readily available raw materials such as monochloromethyl benzene and ethylene glycol. The process is summarized as follows:

Step Reaction Description Conditions Yield / Notes
1. Preparation of Benzyloxyethanol (BOE) Reaction of monochloromethyl benzene with ethylene glycol under mineral alkali (NaOH or KOH) 1–6 hours, room temperature to 70°C; molar ratio monochloromethyl benzene:ethylene glycol = 1:2–10 Yield ~91%
2. Preparation of Haloethyl Phenmethyl Ether BOE reacted with triphenylphosphine and halogen (Cl2, Br2, or I2) in organic solvent 1–5 hours, room temperature; molar ratio BOE:triphenylphosphine:halogen = 1:1:0.5–1.5 Intermediate for next step
3. Preparation of Phenmethyl Vinyl Ether Haloethyl phenmethyl ether treated with potassium tert-butoxide in trimethyl carbinol solvent 2–8 hours, room temperature to 70°C; molar ratio 1:1–1.5 Formation of vinyl ether
4. Preparation of Benzyloxy-2,2-dichlorocyclobutanone Cyclization via reaction of phenmethyl vinyl ether with trichloroacetic chloride and zinc-copper catalyst Room temperature, 0.5–3 hours, nitrogen atmosphere Formation of dichlorocyclobutanone
5. Dechlorination and oxidation to 3-(benzyloxy)-1-cyclobutanone Perchloric acid oxidation Not specified Product purified by column chromatography

Advantages and Industrial Suitability

  • Raw materials are inexpensive and readily available.
  • Mild reaction conditions, especially for ring closure (room temperature).
  • High yield and purity achieved.
  • Reduced equipment and cost requirements compared to prior art.

Representative Data from Patent

Compound Yield (%) Purity (%) Notes
BOE (Benzyloxyethanol) 91 Not specified Isolated by extraction and drying
Final 3-(benzyloxy)-1-cyclobutanone Not specified High (confirmed by GC and NMR) Confirmed by gas chromatography and nuclear magnetic resonance spectroscopy

While the patent focuses on the cyclobutanone intermediate, the final compound requires introduction of the methylamino group and the ethanol side chain.

Amination of Cyclobutanone

  • Reductive amination of the ketone group at position 1 of the cyclobutanone ring with methylamine or a methylamino source can be employed.
  • Typical conditions involve reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • This converts the ketone to a methylamino-substituted cyclobutyl moiety.

Introduction of Ethanol Side Chain

  • The ethanol group at position 2 can be introduced by nucleophilic substitution or by ring functionalization methods, depending on the precursor.
  • For example, starting from halo-substituted cyclobutanones, reaction with ethylene glycol or ethylene oxide under basic conditions can install the 2-hydroxyethyl substituent.
  • Protection and deprotection strategies may be used to ensure selectivity.

Related Synthetic Strategies and Analogous Methods

Use of Mixed Carbonates for Carbamate Formation

  • Carbamate chemistry is relevant for amine functionalization.
  • Activated mixed carbonates such as p-nitrophenyl chloroformate can be used to prepare carbamate derivatives, which may be analogous to methylamino substitutions in related compounds.
  • These methods provide high yields and mild conditions.

Multi-Component and One-Pot Reactions

  • Literature reports on one-pot three-component condensation reactions facilitate rapid assembly of complex intermediates without chromatographic purification.
  • Such strategies could be adapted for synthesis of advanced intermediates related to the target compound.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield / Notes
1 Synthesis of Benzyloxyethanol (BOE) Monochloromethyl benzene, ethylene glycol, NaOH 1–6 h, RT–70°C 91% yield
2 Formation of Haloethyl Phenmethyl Ether BOE, triphenylphosphine, halogen 1–5 h, RT Intermediate
3 Formation of Phenmethyl Vinyl Ether Haloethyl ether, potassium tert-butoxide 2–8 h, RT–70°C Intermediate
4 Cyclization to Dichlorocyclobutanone Phenmethyl vinyl ether, trichloroacetic chloride, Zn-Cu catalyst 0.5–3 h, RT, N2 Intermediate
5 Oxidation to 3-(Benzyloxy)-1-cyclobutanone Perchloric acid oxidation Not specified Purified product
6 Reductive Amination to Methylamino Derivative 3-(Benzyloxy)-1-cyclobutanone, methylamine, reducing agent Typical reductive amination conditions Final amino intermediate
7 Introduction of Ethanol Side Chain Halo-substituted intermediate, ethylene glycol or ethylene oxide Basic conditions Final product

Chemical Reactions Analysis

Types of Reactions

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol and analogs from the evidence:

Compound Name Core Structure Functional Groups Key Features Potential Applications
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol Cyclobutane Benzyloxy, methylamino, ethanol Rigid ring, polar substituents CNS modulation, prodrug design
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Linear ethoxy chain Phenoxy, ethoxy, tetramethylbutyl Surfactant-like, bulky alkyl chain Industrial solvents, surfactants
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate Heterocyclic Benzoylamino, aryl amino, ester Conjugated system, aromatic amines Anticancer agents, enzyme inhibitors
2-(Methylamino) Propiophenone Propiophenone Methylamino, ketone Psychoactive scaffold Stimulant analogs

Research Findings and Hypotheses

While direct studies on 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol are absent in the evidence, inferences can be drawn:

  • Metabolic Stability : The cyclobutane ring may reduce oxidation rates compared to linear or heterocyclic analogs, as seen in strained hydrocarbon systems.
  • Reactivity: The methylamino group’s nucleophilicity could facilitate Schiff base formation or salt bridges in biological systems, similar to intermediates in .
  • Toxicity Profile: Structural similarity to controlled substances (e.g., 2-(Methylamino) Propiophenone ) warrants caution in pharmacological testing.

Biological Activity

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a cyclobutyl ring substituted with a benzyloxy group and a methylamino group, suggests various biological activities. This article explores the compound's biological activity, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's structural formula indicates significant features that influence its biological properties:

  • Cyclobutane Ring : Provides rigidity and unique reactivity.
  • Benzyloxy Group : Enhances solubility and may impact receptor interactions.
  • Methylamino Group : Capable of forming hydrogen bonds, affecting pharmacokinetics.

Biological Activity

Research indicates that 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol may interact with various biological pathways. Compounds with similar structures have been studied for their effects on neurotransmitter systems, cancer pathways, and other physiological processes.

  • Neuroactive Properties : The compound may exhibit neuroactive effects due to its structural similarities to known neurotransmitter modulators.
  • Anticancer Activity : Its potential to influence cell signaling pathways suggests possible applications in oncology.
  • Receptor Interaction : Binding affinity studies indicate that it may interact with specific receptor subtypes, potentially modulating their activity.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol:

Compound NameStructure FeaturesBiological Activity
1-(Benzyloxy)-2-(methylamino)cyclobutaneSimilar cyclobutane structurePotentially neuroactive
3-(Benzyloxy)-1-amino-cyclobutaneContains an amino group instead of methylamineAnticancer properties
2-[3-Hydroxycyclobutyl]ethanolLacks benzyloxy substitutionDifferent pharmacological profile

Synthesis Methods

The synthesis of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol can be approached through several methods, including:

  • Direct Alkylation : Utilizing alkyl halides to introduce the benzyloxy group.
  • Cyclization Reactions : Forming the cyclobutane ring through intramolecular reactions.

These synthetic routes allow for the efficient construction of the compound while providing opportunities for further functionalization.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol. For instance:

  • A study demonstrated that derivatives with similar structures exhibited significant neuroactive effects in animal models, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Another investigation highlighted anticancer properties in related compounds, indicating that structural modifications could enhance efficacy against specific cancer cell lines .

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